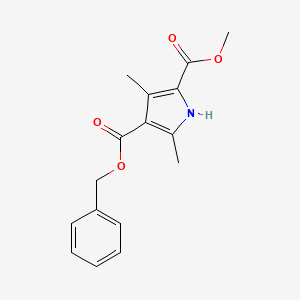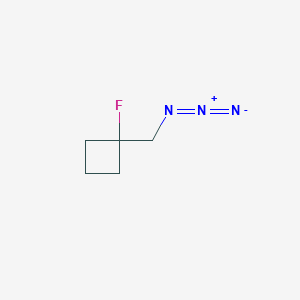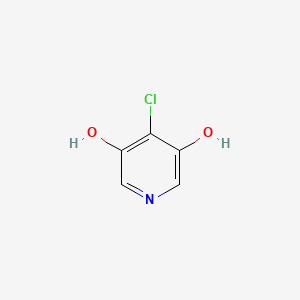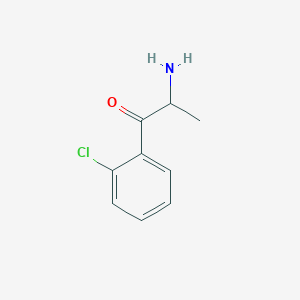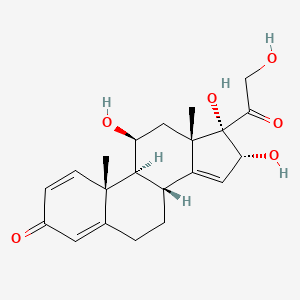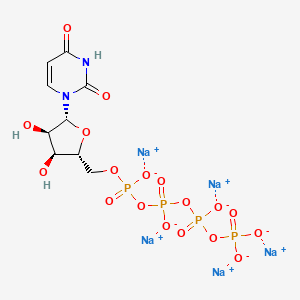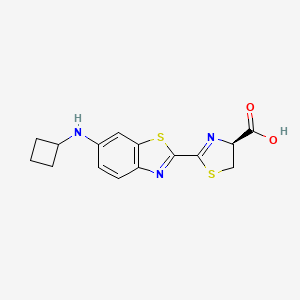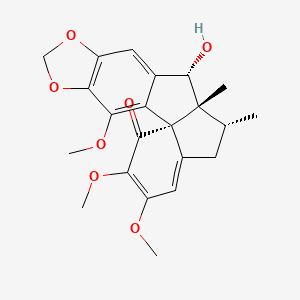
Heteroclitin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heteroclitin G is a lignan compound found in the stems of Kadsura interior, a plant used in traditional Chinese medicine. It is known for its potential bioactive properties, particularly in tonifying and invigorating the blood . The molecular formula of this compound is C22H24O7, and it has a molecular weight of 400.422 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Heteroclitin G involves the extraction from the stems of Kadsura interior. The process typically includes the following steps:
Extraction: The stems are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from the plant material.
Analyse Chemischer Reaktionen
Types of Reactions: Heteroclitin G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Heteroclitin G has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignans and their derivatives.
Biology: Investigated for its potential bioactive properties, including anti-inflammatory and antioxidant effects.
Medicine: Studied for its potential therapeutic effects in treating blood deficiencies and other related conditions.
Industry: Utilized in the development of natural health products and supplements
Wirkmechanismus
The mechanism of action of Heteroclitin G involves its interaction with various molecular targets and pathways. It has been shown to:
Increase Hematocrit Levels: Enhances the production of red blood cells, hemoglobin, and hematocrit levels in blood deficiency models.
Modulate Cytokine Levels: Increases the serum levels of interleukin 3, granulocyte-macrophage colony-stimulating factor, and macrophage-stimulating factor.
Vergleich Mit ähnlichen Verbindungen
Heteroclitin G is compared with other lignan compounds such as:
- Heteroclitin D
- Interiorin C
- Angeloylgomisin R
- Kadsurin
- Heteroclitin E
Uniqueness: this compound is unique due to its specific bioactive properties and its ability to significantly increase hematocrit levels compared to its similar compounds .
Eigenschaften
Molekularformel |
C22H24O7 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
(1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one |
InChI |
InChI=1S/C22H24O7/c1-10-6-11-7-13(25-3)17(26-4)20(24)22(11)15-12(19(23)21(10,22)2)8-14-16(18(15)27-5)29-9-28-14/h7-8,10,19,23H,6,9H2,1-5H3/t10-,19+,21+,22+/m1/s1 |
InChI-Schlüssel |
ZIWBGKHKHFLTJE-FDTHIAJZSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@]23[C@@]1([C@H](C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=O)C23C1(C(C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
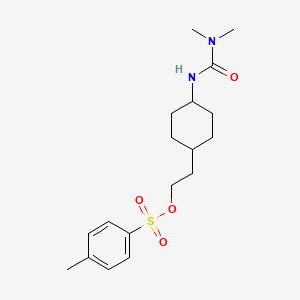

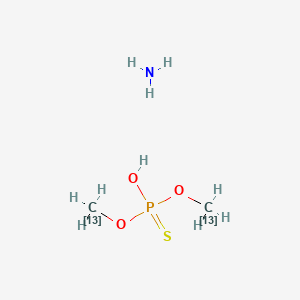
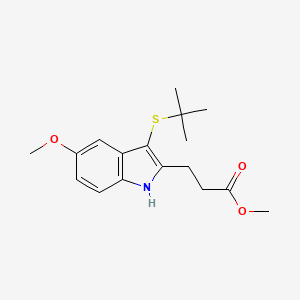
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
